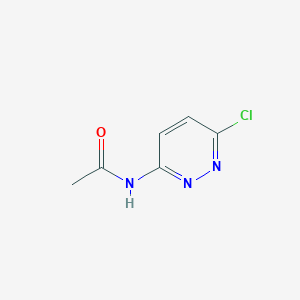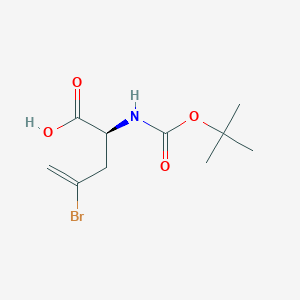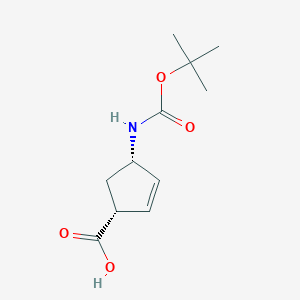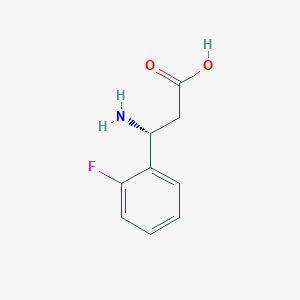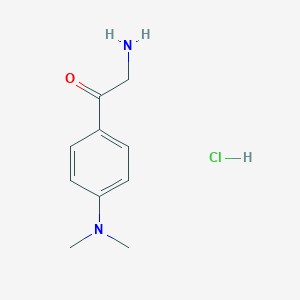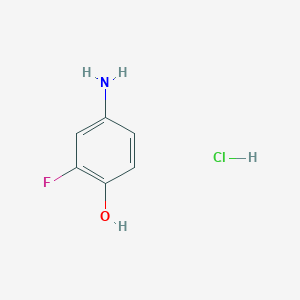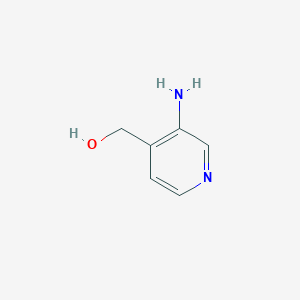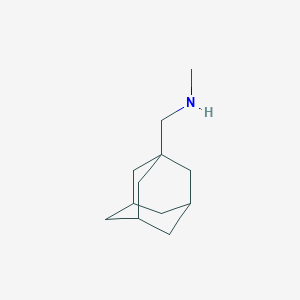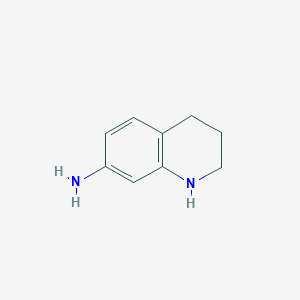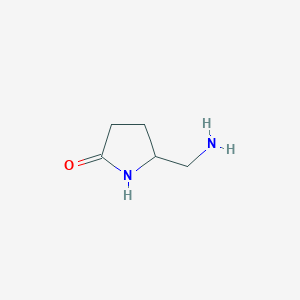![molecular formula C20H23ClN2O2 B112010 Chlorhydrate de benzyl spiro[indoline-3,4'-pipéridine]-1-carboxylate CAS No. 159635-46-8](/img/structure/B112010.png)
Chlorhydrate de benzyl spiro[indoline-3,4'-pipéridine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indoline and a piperidine ring connected through a spiro carbon. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
Applications De Recherche Scientifique
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. Its spirocyclic structure is often found in natural products with significant biological activities, making it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising lead compound.
Industry: Utilized in the development of new materials and catalysts. Its stability and reactivity profile make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is a derivative of spiroindoline, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often proteins with a three-dimensional structure, which allows the spiroindoline derivatives to interact effectively due to their inherent three-dimensional nature .
Mode of Action
Spiroindoline derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting their biological effects .
Biochemical Pathways
Spiroindoline derivatives are known to affect a wide range of biochemical pathways due to their versatile reactivity . They can act as precursors for other privileged heterocycles, influencing various biochemical processes .
Result of Action
Spiroindoline derivatives are known for their broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting an indoline derivative with a piperidine precursor under acidic or basic conditions, often using a catalyst to facilitate the cyclization.
Cyclization Reaction: Indoline derivatives are reacted with piperidine precursors in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) or a strong base like sodium hydride (NaH).
Esterification: The resulting spirocyclic intermediate is then esterified with benzyl chloroformate (Cbz-Cl) to form the benzyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for maintaining the stereoselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiols to introduce new substituents on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol-substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,4’-piperidine] derivatives: These compounds share the spirocyclic core but differ in their substituents, which can significantly alter their chemical and biological properties.
Spirooxindoles: Another class of spirocyclic compounds with an oxindole core, known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride is unique due to its specific combination of an indoline and piperidine ring, which imparts distinct physicochemical properties. Its hydrochloride salt form enhances solubility, making it more versatile for various applications compared to its non-salt counterparts.
Propriétés
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYYTKTCIUNOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597554 |
Source


|
| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-46-8 |
Source


|
| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
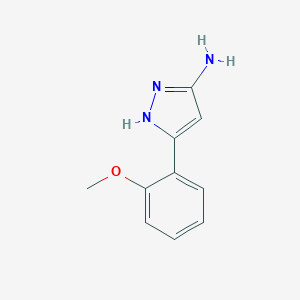
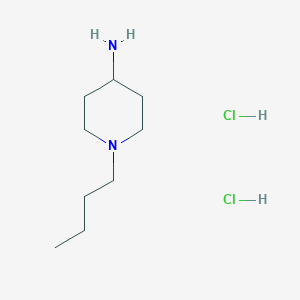
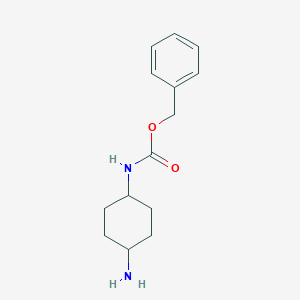
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)
